4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 1-methyl-pyrazole-3-carboxylic acid derivatives involves multiple steps, starting from basic pyrazole compounds through oxidation and methylation reactions to achieve the desired product. An example of this process utilized 3-methylpyrazole as the raw material, achieving a 32.2% total yield under optimized conditions related to reaction time, temperature, and material ratios. The structural confirmation of the synthesized compound was achieved through IR spectrum and liquid chromatography techniques (Duan Yuan-fu, 2011).
Molecular Structure Analysis
The molecular structure and dynamic properties of pyrazole carboxylic acids have been studied using crystallographic results and solid-state NMR. These analyses reveal the existence of polymorphism and solid-state proton transfer (SSPT) in certain derivatives, highlighting the structural diversity within this chemical family. Tautomerism and hydrogen bonding play significant roles in determining the molecular structure and stability of these compounds (Infantes, García, López, Claramunt, Elguero, 2013).
Chemical Reactions and Properties
Functionalization reactions of pyrazole carboxylic acids demonstrate their reactivity and potential for creating diverse chemical structures. For instance, the transformation of 1H-pyrazole-3-carboxylic acid into various amides and carboxamides through reactions with binucleophiles showcases the versatility of these compounds in organic synthesis. These reactions are not only efficient but also yield structurally diverse compounds, which are characterized by NMR, IR spectroscopy, and elemental analyses (Yıldırım, Kandemirli, Akçamur, 2005).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular conformation and hydrogen bonding. Studies have shown that these compounds can form complex hydrogen-bonded framework structures, which contribute to their solid-state characteristics and stability. These properties are crucial for understanding the behavior of these compounds under different environmental conditions and their suitability for various applications (Asma, Kalluraya, Yathirajan, Rathore, Glidewell, 2018).
Chemical Properties Analysis
The chemical properties of 4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid derivatives, such as reactivity with other compounds, stability under different chemical conditions, and potential for further functionalization, are key areas of interest. These properties are determined by the presence of functional groups, the electronic structure of the molecules, and their interaction with solvents and reagents. Research into the electrosynthesis of chlorosubstituted pyrazolecarboxylic acids, for instance, highlights the impact of substituents and their positions on the efficiency of synthetic processes (Lyalin, Petrosyan, Ugrak, 2009).
Scientific Research Applications
-
Synthesis of Antifungal Compounds
- Application : A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi .
- Method : The compounds were synthesized and their activities were tested by an in vitro mycelia growth inhibition assay .
- Results : Most of the synthesized compounds displayed moderate to excellent activities against the tested fungi .
-
Synthesis of Fungicidally Active Succinate Dehydrogenase Inhibitors
- Application : Novel fungicidally active succinate dehydrogenase inhibitors have been prepared, which carry a difluoromethyl and methyl-bearing pyrazoline, pyrrole, or thiophene ring in the acid component .
- Method : Unique synthesis routes had to be developed, which rely on the van Leusen pyrrole synthesis and the halogen dance reaction .
- Results : Synthesis and biological activity against selected Ascomycete pathogens of these difluoromethylated pyrazoline, pyrrole, and thiophene derivatives are reported .
-
Pyrazole Synthesis
- Application : Pyrazoles are synthesized through various methods, including the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes .
- Method : The reaction offers mild conditions, broad substrate scope, and excellent functional group tolerance .
- Results : This method provides functionalized pyrazoles in good yields and high selectivity at room temperature .
-
Synthesis of Fungicidal Activity
- Application : A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi .
- Method : The compounds were synthesized and their activities were tested by an in vitro mycelia growth inhibition assay .
- Results : Most of the synthesized compounds displayed moderate to excellent activities against the tested fungi .
-
Indium-Mediated Synthesis of Heterobiaryls
- Application : 4-Iodopyrazole has been used in an indium-mediated synthesis of heterobiaryls .
- Method : The process involves the reaction of 4-Iodopyrazole with other aromatic compounds in the presence of indium .
- Results : The result is a variety of heterobiaryl compounds, which are important structures in medicinal chemistry .
-
Iodination of Pyrazoles
- Application : 4-Iodopyrazole can undergo iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .
- Method : The iodination process involves the reaction of 4-Iodopyrazole with iodine in the presence of ammonium hydroxide .
- Results : The result is a variety of iodo-substituted pyrazoles, which can be further used in various organic reactions .
Future Directions
The future directions for “4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities. Pyrazole derivatives are of interest in various fields, including medicinal chemistry, due to their diverse biological activities .
properties
IUPAC Name |
4-iodo-1-methylpyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O2/c1-8-2-3(6)4(7-8)5(9)10/h2H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPXGRAYQOWZOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347286 | |
Record name | 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid | |
CAS RN |
6647-98-9 | |
Record name | 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6647-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.